1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one
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Description
This compound, also known as 1-acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, is a chemical compound with the molecular weight of 190.24 . It is typically in powder form .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides has been used for rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives . Another method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-9(14)13-8-4-7-12-10-5-2-3-6-11(10)13/h2-3,5-6,12H,4,7-8H2,1H3 .Physical and Chemical Properties Analysis
This compound is typically in powder form and is stored at room temperature . It has a molecular weight of 190.24 .Safety and Hazards
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-4-7-12-10-5-2-3-6-11(10)13/h2-3,5-6,12H,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPXVHYTTYORG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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